molecular formula C7H6Cl2N2S B1403777 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine CAS No. 1434142-20-7

2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine

Cat. No.: B1403777
CAS No.: 1434142-20-7
M. Wt: 221.11 g/mol
InChI Key: KCSFUSMUQZWHHS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This dichloro-substituted thiopyranopyrimidine scaffold is of significant interest for the development of novel therapeutic agents, particularly in the field of antiviral research. Its structure is closely related to dihydrofuro[3,4-d]pyrimidine and dihydrothieno[3,2-d]pyrimidine derivatives, which have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating drug-resistant HIV-1 strains . The two chlorine atoms on the pyrimidine ring make it an excellent synthetic handle for further functionalization via nucleophilic substitution reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties . Research into similar fused pyrimidine systems has shown that replacing aromatic core structures with partially saturated rings can disrupt intermolecular π−π stacking interactions, which may lead to improved aqueous solubility and enhanced pharmacokinetic profiles of potential drug candidates . Related compounds in this chemical class have demonstrated exceptional potency against a wide range of HIV-1 strains carrying single NNRTI-resistant mutations, with activities superior to established drugs like etravirine . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSFUSMUQZWHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205348
Record name 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-20-7
Record name 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5,8-dihydro-6H-thiopyrano[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 4 are highly reactive sites for nucleophilic substitution, enabling the synthesis of derivatives with tailored biological or physicochemical properties.

Key Reagents and Conditions

  • Phosphorus Oxychloride (POCl₃): Chlorination of hydroxyl or oxo precursors under reflux conditions (3 hours) yields the dichloro compound .

  • Nucleophilic Agents: Substitution with amines, alkoxides, or hydrazines occurs under basic conditions (e.g., NaH, K₂CO₃) .

Example Reaction Pathway:

  • Derivatization via Substitution
    Substitution at position 4 with indole-hydrazone generates derivatives showing moderate cytotoxicity (IC₅₀ = 10–25 µM against H460 lung cancer cells) .

Biological Impact of Substitution

Derivative StructureTarget ActivityIC₅₀/EC₅₀Source
Indole-hydrazone substitutedmTOR kinase inhibition (10 µM)53% inhibition
Chromone-morpholine hybridAnticancer (MCF-7, H1975 cells)0.17–34.9 µM

Oxidation Reactions

The thiopyrano ring’s sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Reaction Conditions and Outcomes

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or O₃ .

  • Product: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (sulfone derivative) .

Comparative Reactivity

Reaction TypeReagents/ConditionsMajor ProductsApplications
SubstitutionPOCl₃, amines, alkoxidesMorpholine, hydrazone derivativesAnticancer/antimicrobial
OxidationH₂O₂, mCPBASulfone derivativesMetabolic stabilization

Mechanistic Insights

  • Substitution: Proceeds via SNAr (nucleophilic aromatic substitution), favored by electron-withdrawing effects of the pyrimidine ring .

  • Oxidation: Sulfur’s lone pairs facilitate electrophilic attack, forming sulfone via a two-step radical mechanism .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine serves as a vital reagent for synthesizing more complex molecules. Its ability to participate in substitution reactions allows for the introduction of various functional groups. This property is particularly useful in the development of new materials and compounds .

Biology

The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. Studies have focused on its mechanism of action involving interactions with specific enzymes or receptors, which could lead to the inhibition or activation of critical biochemical pathways .

Case Study: Anticancer Activity
A study highlighted the compound's efficacy against certain cancer cell lines. It was observed that derivatives of this compound showed enhanced cytotoxicity compared to non-chlorinated analogs, suggesting that chlorine substitution plays a crucial role in its biological activity .

Medicine

In medicinal chemistry, ongoing research aims to explore this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases. The compound's interactions at the molecular level are being investigated to understand its pharmacological properties better .

Industrial Applications

The compound is also utilized in industrial settings as an intermediate in the synthesis of specialty chemicals. Its unique properties facilitate the production of various derivatives that find applications in different sectors including pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Thiopyrano[4,3-d]pyrimidine Derivatives

The positional isomer 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS: 181374-43-6) shares the same molecular formula but differs in the thiopyrano ring fusion ([4,3-d] vs. [3,4-d]).

  • Bioactivity : The [4,3-d] isomer has been studied as a precursor for mTOR inhibitors, while the [3,4-d] variant shows promise in PI3Kα inhibition .
  • Synthetic Routes : Both isomers are synthesized via condensation of thiobarbituric acids with chalcones, but reaction conditions vary due to steric and electronic differences .

Oxidation State Variations: Sulfone Derivatives

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (CAS: 1187830-50-7) introduces two oxygen atoms at the sulfur center, forming a sulfone group. Key differences include:

  • Molecular Weight : Increased to 253.10 g/mol due to the sulfone moiety .
  • Solubility and Reactivity : The sulfone group enhances polarity, improving aqueous solubility but reducing membrane permeability compared to the sulfide analog .

Heterocyclic Core Modifications

Pyrido[3,4-d]pyrimidine Analogs

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1059735-34-0) replaces the thiopyrano ring with a pyrido system.

Pyrrolo[3,4-d]pyrimidine Derivatives

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 785775-01-1) substitutes sulfur with nitrogen in the fused ring. This change:

  • Synthetic Complexity : Requires palladium-catalyzed coupling for benzyl-substituted variants .

Thieno[3,2-d]pyrimidine Derivatives

Compounds like thieno[3,2-d]pyrimidine (e.g., GDC-0941 analogs) replace the thiopyrano ring with a thiophene-containing system. These derivatives exhibit:

  • Improved Metabolic Stability: The thiophene ring resists oxidative degradation compared to thiopyrano .
  • Chirality Effects: Unlike the planar thiopyrano scaffold, chiral centers in thienopyrimidines can enhance or diminish activity depending on stereochemistry .

Antiproliferative Activity

  • Chlorine Substituents : Compounds with 2,4-dichloro substitution (e.g., target compound) show superior antiproliferative activity against cancer cell lines (IC₅₀: 0.5–5 µM) compared to methoxy- or hydrogen-substituted analogs .
  • Ring Fusion Position: The [3,4-d] thiopyrano isomer demonstrates 2–3-fold higher PI3Kα inhibition than the [4,3-d] isomer, likely due to better fit in the ATP-binding pocket .

Kinase Selectivity

  • Thiopyrano vs. Thieno: Thiopyrano derivatives exhibit selectivity for PI3Kα over mTOR, whereas thieno analogs target both pathways equally .
  • Sulfone Derivatives : The sulfone group in 6,6-dioxide analogs reduces off-target effects but also lowers potency (IC₅₀: 10–20 µM) .

Hazard Profiles

  • Target Compound : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Benzyl-Substituted Analogs : Higher lipophilicity correlates with increased neurotoxicity risk .

Biological Activity

2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H6Cl2N2SC_7H_6Cl_2N_2S and a molecular weight of approximately 221.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can inhibit specific biochemical pathways by binding to target proteins, which may lead to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.

Anticancer Activity

In the context of cancer research, this compound has been investigated for its potential to inhibit tumor growth. Studies have indicated that it may interfere with cell cycle progression and induce apoptosis in cancer cells. For instance, research has demonstrated that derivatives of this compound can inhibit key signaling pathways involved in cancer proliferation.

Case Studies

  • Anticancer Efficacy : A study published in Molecular Medicine Reports explored the anticancer effects of various thiopyrano derivatives, including this compound. The results showed a dose-dependent inhibition of cancer cell proliferation in several cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 25 µM.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (HeLa cells)15
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineAntimicrobial (E. coli)32
2,4-Dichloro-5,6-dihydropyrimidineAnticancer (MCF-7 cells)20

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The compound undergoes various chemical reactions such as:

  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
  • Oxidation Reactions : Can be oxidized using agents like hydrogen peroxide.
  • Reduction Reactions : Achievable using reducing agents such as lithium aluminum hydride.

These reactions not only facilitate the synthesis but also allow for the development of derivatives with enhanced biological activities.

Q & A

Q. Advanced

  • Reproducibility checks : Ensure consistent reagent quality (e.g., POCl₃ purity >98%) and reaction conditions (temperature ±2°C).
  • Data normalization : Compare bioactivity using standardized controls (e.g., benznidazole for T. cruzi IC₅₀ = 2.02 µM) .
  • Meta-analysis : Pool results from independent studies (e.g., 55–75% yields in thiobarbituric acid condensations vs. 40–42% in Suzuki couplings) .

What strategies improve metabolic stability for in vivo applications?

Q. Advanced

  • Liver microsome assays : Incubate with NADPH/UGT cofactors to assess Phase I/II metabolism. For example, 44 (4-Cl-phenyl analog) retains 100% parent compound after 60 minutes in human/mouse microsomes .
  • Structural modifications : Replace labile groups (e.g., 3’-OH removal reduces metabolic clearance but lowers activity 2–3×) .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine

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